molecular formula C10H11BrF3NO2S B1421009 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-00-2

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1421009
M. Wt: 346.17 g/mol
InChI Key: IXBYZTDECVPGIU-UHFFFAOYSA-N
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Description

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide, commonly known as 4-Bromo-PTFBSA, is an important chemical compound belonging to the group of trifluoromethylbenzenesulfonamides. It has been widely used in synthetic organic chemistry due to its unique properties, such as its ability to act as a nucleophile and electrophile. The structure of 4-Bromo-PTFBSA is comprised of a bromine atom, a propyl group, and a trifluoromethylbenzenesulfonamide group. It is a colorless, odorless solid at room temperature, and is insoluble in water.

Scientific Research Applications

Photodynamic Therapy Potential

  • Application in Photodynamic Therapy : A study by Pişkin et al. (2020) highlights the use of a compound similar to 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide in photodynamic therapy. The zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives showed promising properties as a photosensitizer, which is crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methods and Applications

  • Catalyst-Free Bromoamidation : Yu et al. (2015) developed a catalyst-free, metal-free bromoamidation method for unactivated olefins using compounds including 4-(Trifluoromethyl)benzenesulfonamide. This methodology has applications in both cyclic and aliphatic olefins (Yu, Chen, Cheng, & Yeung, 2015).

  • Novel Photophysicochemical Properties : Öncül et al. (2021) synthesized new zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. This study highlights the potential of these compounds in photocatalytic applications, which is a significant area of research in chemistry (Öncül, Öztürk, & Pişkin, 2021).

Crystal Structure Analysis

  • Isostructural Crystals Study : Gelbrich et al. (2012) analyzed the isostructural crystals of various N-phenylbenzenesulfonamides, including compounds structurally related to 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide. This study contributes to understanding the crystal structures of these compounds, which can inform their applications in scientific research (Gelbrich, Threlfall, & Hursthouse, 2012).

properties

IUPAC Name

4-bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6,15H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBYZTDECVPGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674398
Record name 4-Bromo-N-propyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide

CAS RN

1020253-00-2
Record name 4-Bromo-N-propyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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